molecular formula C12H12N2O4 B7944422 Benzyl 3,5-dioxopiperazine-1-carboxylate

Benzyl 3,5-dioxopiperazine-1-carboxylate

Cat. No.: B7944422
M. Wt: 248.23 g/mol
InChI Key: QDQWCMROWSSGCV-UHFFFAOYSA-N
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Description

Benzyl 3,5-dioxopiperazine-1-carboxylate (CAS 82685-02-7) is a synthetic derivative of the 2,5-diketopiperazine (DKP) scaffold, a privileged structure in medicinal chemistry and drug discovery. With a molecular formula of C12H12N2O4 and a molecular weight of 248.23 g/mol, this compound serves as a key protected intermediate for the synthesis of more complex diketopiperazine-based molecules . The 2,5-diketopiperazine core is a six-membered cyclic dipeptide known for its pronounced rigidity and resistance to enzymatic hydrolysis, properties that are highly advantageous in the development of biologically active compounds . This particular benzyl carboxylate derivative is strategically designed to facilitate further chemical modifications on the DKP ring nitrogen, enabling researchers to explore structure-activity relationships and develop targeted libraries for high-throughput screening. The core 2,5-diketopiperazine structure is of significant research value due to its ability to mimic pharmacophores and its wide presence in natural products from microorganisms, plants, and animals . DKPs can exhibit a diverse range of biological activities, including antiviral properties, and have shown promise as scaffolds for neuroprotective agents due to their ability to cross the blood-brain barrier . As such, this compound is a versatile building block for applications spanning from pharmaceutical development, where it can be used to create novel antiviral and neuroprotective agents, to the creation of functional self-assembling nanomaterials and gels . The benzyloxycarbonyl (Cbz) protecting group offers a handle for selective deprotection or further functionalization, making this compound a flexible starting point for synthetic campaigns aimed at generating new chemical entities for biological evaluation and material science. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

benzyl 3,5-dioxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-14(7-11(16)13-10)12(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWCMROWSSGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Protected Amino Acid Derivatives

A representative procedure begins with the coupling of two amino acid derivatives, one bearing a Cbz-protected amine and the other a methyl ester. For example, glycine methyl ester is condensed with N-Cbz-glycine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C. This yields the linear dipeptide N-Cbz-glycyl-glycine methyl ester in 85–90% yield.

Table 1: Optimization of Coupling Reagents for Dipeptide Synthesis

Coupling ReagentBaseSolventTemperatureYield (%)
HATUDIPEADMF0°C89
COMUEt3_3NDMFRT78
EDCI/HOBtDIPEACH2_2Cl2_20°C65

Saponification and Cyclization

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 0°C. Subsequent heating under reflux in toluene with molecular sieves facilitates cyclization via nucleophilic acyl substitution, forming the dioxopiperazine ring. This step typically achieves 70–75% yield, with the Cbz group remaining intact at position 1.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase methodologies offer advantages in purification and scalability, particularly for derivatives requiring orthogonal protection.

Resin Functionalization and Chain Elongation

A Wang resin preloaded with N-Fmoc-glycine is deprotected using 20% piperidine in DMF. N-Cbz-glycine is then coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and hydroxybenzotriazole (HOBt), achieving >95% coupling efficiency. After iterative deprotection and coupling, the linear dipeptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), yielding the free dipeptide acid.

Solution-Phase Cyclization

The resin-derived dipeptide undergoes cyclization in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) at −15°C. This low-temperature protocol minimizes epimerization, affording the target compound in 68% yield.

Catalytic Deprotection and Ring Closure

Late-stage removal of protecting groups under catalytic hydrogenation enables efficient dioxopiperazine formation.

Hydrogenolytic Deprotection

A Boc-protected linear dipeptide (e.g., Boc-glycyl-glycine methyl ester) is treated with palladium on carbon (Pd/C, 10% wt) under hydrogen gas (1 atm) in methanol. The Boc group is cleaved within 4 hours, and subsequent heating at 60°C induces cyclization to yield the dioxopiperazine. Introducing the Cbz group post-cyclization via benzyl chloroformate in the presence of Et3_3N completes the synthesis, with an overall yield of 62%.

Table 2: Comparative Efficiency of Deprotection Catalysts

CatalystSubstrateTime (h)Yield (%)
Pd/C (10%)Boc-gly-gly-OMe462
Pd(OH)2_2/CCbz-gly-gly-OMe658
Ra-NiFmoc-gly-gly-OMe1241

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization kinetics, reducing reaction times from hours to minutes. A mixture of the linear dipeptide acid and N,N'-diisopropylcarbodiimide (DIC) in DMF is irradiated at 120°C for 15 minutes, achieving 80% conversion. While this method is less commonly reported in the literature, preliminary studies suggest its potential for high-throughput synthesis.

Enzymatic Approaches

Recent advances explore lipase-mediated cyclization as a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the ring-closing esterification of N-Cbz-glycine-glycine diacid in toluene at 45°C. Although yields remain modest (45–50%), this method eliminates the need for toxic coupling reagents .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,5-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Benzyl 3,5-dioxopiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Derivatives with Aromatic Substitutents

Benzylpiperazine Analogues

highlights analogues of benzylpiperazine with varying aryl substituents (e.g., 3,4-methylenedioxyphenyl, 3-trifluoromethylphenyl). These compounds differ in electronic and steric properties, influencing their binding affinity in drug-receptor interactions. For instance:

  • 1-(3-Chlorophenyl)piperazine : Enhanced lipophilicity due to the chloro substituent may improve blood-brain barrier penetration.
Benzyl 3,5-Dimethylpiperazine-1-Carboxylate (CAS 623585-97-7)
  • Similarity Score : 0.93 (compared to the target compound) .

Piperazine Derivatives with Alkenyl Substituents

Compounds synthesized via iridium-catalyzed amination (Evidences 3–6) demonstrate how alkenyl chains impact physical and chemical properties:

Compound Name Substituent Yield Key Properties Reference
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate Butenyl group 98% [α]D²⁸ = -97° (CHCl₃); ee = 98%
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate Diene chain 64% [α]D²⁸ = +19.4° (methanol); ee = 94%
Benzyl 3,5-dioxopiperazine-1-carboxylate 3,5-diketone 38%† NMR signals for benzyl and pyrimidine

†Yield from deprotection of tert-butyl precursor.

Key Observations :

  • Steric Effects : Bulky alkenyl groups (e.g., hepta-dienyl) lower reaction yields compared to simpler substituents (e.g., butenyl).
  • Enantioselectivity : High enantiomeric excess (ee >90%) is achieved via iridium catalysis, critical for chiral drug synthesis .

Piperidine vs. Piperazine Derivatives

Benzyl 3,5-Dioxopiperidine-1-Carboxylate (CAS 1228631-19-3)

  • Structural Difference : Piperidine ring (one nitrogen) vs. piperazine (two nitrogens).

Methyl-Substituted Piperazines

  • (R)-Benzyl 3-Methylpiperazine-1-Carboxylate Hydrochloride (CAS 1217831-52-1) : Chirality introduces stereochemical complexity, relevant for targeted therapies .

Q & A

Q. Key Optimization Factors :

  • Temperature : Elevated temperatures (50°C) improve reaction kinetics but may require inert atmospheres.
  • Solvent Polarity : DMF enhances nucleophilicity of intermediates, reducing side-product formation.
  • Catalyst Loading : Higher iridium concentrations (1–5 mol%) improve stereoselectivity but increase costs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • 1H/13C NMR :
    • Piperazine Ring Protons : Resonances at δ 3.2–4.0 ppm (split into multiplets due to ring conformation).
    • Benzyl Group : Aromatic protons at δ 7.2–7.4 ppm (singlet for para-substituted benzyl).
    • Carbonyl Signals : C=O peaks at ~165–170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.
  • FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) .
  • SFC : Critical for determining enantiomeric excess (ee >90% achievable with Ir catalysts) .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer:
Contradictions often arise from dynamic rotational isomerism or impurities. Solutions include:

  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow ring inversion, resolving split peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals (e.g., distinguishing piperazine NH from solvent artifacts) .
  • Dilution Tests : Confirm aggregation effects by comparing spectra at different concentrations.
  • Reference Standards : Use commercially available analogs (e.g., TCI America’s Benzyl 3-oxopiperazine-1-carboxylate) for cross-validation .

Advanced: What strategies optimize enantioselective synthesis of this compound derivatives, and how is stereochemical integrity confirmed?

Methodological Answer:

  • Chiral Catalysts : Iridium complexes with phosphoramidite ligands achieve ee >90% .
  • Reaction Monitoring : TLC (Rf ~0.27–0.42 in heptane:isopropyl acetate) tracks progress .
  • Stereochemical Confirmation :
    • SFC : Directly measures ee (e.g., 93–94% for derivatives) .
    • Optical Rotation : Specific rotations ([α]D) correlate with enantiopurity (e.g., +19.4° for (S)-isomers) .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult ophthalmologist .
    • Skin Contact : Wash with soap/water; discard contaminated clothing .
  • Storage : Keep in dark, dry conditions (–20°C for long-term stability) .

Advanced: How does solvent choice impact the reaction kinetics and byproduct formation in the synthesis of this compound?

Methodological Answer:

  • DMF vs. THF : DMF increases reaction rates due to higher polarity but may hydrolyze sensitive intermediates. THF slows reactions but reduces side-product formation .
  • Byproduct Mitigation :
    • TLC Monitoring : Identify impurities early (e.g., Rf <0.2 suggests unreacted starting material).
    • Solvent Gradients in Chromatography : Heptane:isopropyl acetate (20:1 to 5:1) effectively separates products .

Basic: What are the critical parameters for successful purification of this compound using flash column chromatography?

Methodological Answer:

  • Stationary Phase : Silica gel (230–400 mesh) for high resolution.
  • Eluent System : Start with nonpolar heptane:isopropyl acetate (20:1), gradually increasing polarity to 5:1 .
  • Sample Loading : ≤5% column volume to prevent band broadening.
  • Rf Guidance : Target Rf = 0.2–0.4 for optimal separation .

Advanced: What computational methods support the structural elucidation of novel this compound analogs?

Methodological Answer:

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data (error <0.3 ppm validates structures) .
  • Molecular Docking : Screen potential biological targets (e.g., enzymes in ) using AutoDock Vina.
  • Conformational Analysis : Software like Spartan models piperazine ring puckering to explain NMR splitting .

Advanced: How do structural modifications at the 3,5-dioxopiperazine ring influence the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups : Increase stability but may reduce receptor binding (e.g., fluorine at position 3 enhances metabolic resistance) .
    • Benzyloxy Chains : Improve solubility and membrane permeability (e.g., derivatives in show enhanced bioavailability).
  • Activity Screening : Use enzyme assays (e.g., kinase inhibition in ) to correlate structure-activity relationships .

Basic: What are the storage and stability considerations for this compound to ensure long-term viability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) in storage containers .
  • Stability Tests : Monitor purity via HPLC every 6 months; degradation >5% warrants repurification .

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